molecular formula C10H8Cl2O4 B8727805 2-(4-acetyl-2,3-dichlorophenoxy)acetic acid CAS No. 2977-54-0

2-(4-acetyl-2,3-dichlorophenoxy)acetic acid

Cat. No.: B8727805
CAS No.: 2977-54-0
M. Wt: 263.07 g/mol
InChI Key: RPQOGNABCPORJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-acetyl-2,3-dichlorophenoxy)acetic acid is an organic compound with the molecular formula C10H8Cl2O4 It is a derivative of phenoxyacetic acid, characterized by the presence of two chlorine atoms and an acetyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-2,3-dichlorophenoxy)acetic acid typically involves the reaction of 2,3-dichloro-4-hydroxyacetophenone with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(4-acetyl-2,3-dichlorophenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-acetyl-2,3-dichlorophenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-acetyl-2,3-dichlorophenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through the modulation of biochemical pathways involved in cell growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-acetyl-2,3-dichlorophenoxy)acetic acid is unique due to the presence of both chlorine atoms and an acetyl group on the phenoxy ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2977-54-0

Molecular Formula

C10H8Cl2O4

Molecular Weight

263.07 g/mol

IUPAC Name

2-(4-acetyl-2,3-dichlorophenoxy)acetic acid

InChI

InChI=1S/C10H8Cl2O4/c1-5(13)6-2-3-7(10(12)9(6)11)16-4-8(14)15/h2-3H,4H2,1H3,(H,14,15)

InChI Key

RPQOGNABCPORJO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl

Origin of Product

United States

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